molecular formula C13H21N3O4S2 B2832404 N,N-dimethyl-4-[(4-methylphenyl)sulfonyl]-1-piperazinesulfonamide CAS No. 700854-72-4

N,N-dimethyl-4-[(4-methylphenyl)sulfonyl]-1-piperazinesulfonamide

Cat. No.: B2832404
CAS No.: 700854-72-4
M. Wt: 347.45
InChI Key: APFFSAJLUFFCLI-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-[(4-methylphenyl)sulfonyl]-1-piperazinesulfonamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a sulfonamide group and a methylphenyl group. Its chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-[(4-methylphenyl)sulfonyl]-1-piperazinesulfonamide typically involves multiple steps. One common method includes the reaction of N,N-dimethylpiperazine with 4-methylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to enhance yield and purity. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-[(4-methylphenyl)sulfonyl]-1-piperazinesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N,N-dimethyl-4-[(4-methylphenyl)sulfonyl]-1-piperazinesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-[(4-methylphenyl)sulfonyl]-1-piperazinesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their function. The compound may inhibit enzymes by binding to their active sites or alter receptor activity by interacting with receptor proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-4-(4-methylphenyl)sulfonyl-2-phenyl-1,3-oxazol-5-amine
  • N,N-dimethyl-4-(4-methylphenyl)sulfonyl-2-(methylsulfonyl)-1,3-thiazol-5-amine

Uniqueness

Compared to similar compounds, N,N-dimethyl-4-[(4-methylphenyl)sulfonyl]-1-piperazinesulfonamide stands out due to its unique piperazine ring structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N,N-dimethyl-4-(4-methylphenyl)sulfonylpiperazine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O4S2/c1-12-4-6-13(7-5-12)21(17,18)15-8-10-16(11-9-15)22(19,20)14(2)3/h4-7H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APFFSAJLUFFCLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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